molecular formula C16H12F3NO4 B2488482 N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-3-(trifluoromethyl)benzenecarboxamide CAS No. 338418-31-8

N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-3-(trifluoromethyl)benzenecarboxamide

Cat. No.: B2488482
CAS No.: 338418-31-8
M. Wt: 339.27
InChI Key: ALIWAIRQAJJXHV-UHFFFAOYSA-N
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Description

N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-3-(trifluoromethyl)benzenecarboxamide is a synthetic organic compound It features a pyran ring fused with a benzene ring, and it contains functional groups such as an acetyl group, a methyl group, and a trifluoromethyl group

Properties

IUPAC Name

N-(5-acetyl-6-methyl-2-oxopyran-3-yl)-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3NO4/c1-8(21)12-7-13(15(23)24-9(12)2)20-14(22)10-4-3-5-11(6-10)16(17,18)19/h3-7H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIWAIRQAJJXHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)O1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-3-(trifluoromethyl)benzenecarboxamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Pyran Ring: Starting with a suitable precursor, the pyran ring can be synthesized through cyclization reactions.

    Introduction of Functional Groups: The acetyl, methyl, and trifluoromethyl groups can be introduced through various organic reactions such as Friedel-Crafts acylation, methylation, and trifluoromethylation.

    Coupling with Benzene Ring: The pyran ring can be coupled with a benzene ring derivative through amide bond formation using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and yield. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Table 1: Key Reaction Parameters

Reaction ComponentRoleConditionsYield
5-Acetyl-6-methyl-2H-pyran-3-oneElectrophilic pyran substrateReflux in ethanol, 4–6 hours75–83%
Trifluoromethylbenzene derivativeNucleophileCatalyzed by pTSA or NaOAc
EthanolSolventBoiling point (~78°C)

Functionalization at the Acetyl Group

The acetyl group (-COCH₃) at the pyran C5 position undergoes:

  • Nucleophilic substitution with amines or alcohols to form imine or ester derivatives.

  • Condensation reactions with hydrazines, yielding hydrazones with potential bioactivity .

For example, reaction with hydrazine hydrate forms a hydrazone derivative, altering solubility and biological targeting .

Reactivity of the Trifluoromethylbenzene Moiety

The 3-(trifluoromethyl)benzene group participates in:

  • Electrophilic aromatic substitution (EAS) at the meta position, though the -CF₃ group deactivates the ring, limiting reactivity.

  • Cross-coupling reactions (e.g., Suzuki-Miyaura) under palladium catalysis, enabling aryl-aryl bond formation .

Table 2: Trifluoromethylbenzene Reactivity

Reaction TypeReagentsOutcome
EASHNO₃/H₂SO₄Limited nitration at meta position
Suzuki CouplingAryl boronic acid, Pd(PPh₃)₄Biaryl derivatives

Pyran Ring Modifications

The 2H-pyran-2-one core undergoes:

  • Ring-opening reactions with strong nucleophiles (e.g., Grignard reagents), producing dihydroxyketone intermediates.

  • Cycloadditions (e.g., Diels-Alder) due to the conjugated diene system, forming bicyclic structures .

Stability Under Hydrolytic Conditions

The carboxamide linkage (-CONH-) is susceptible to hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Yields 3-(trifluoromethyl)benzoic acid and the pyran-3-amine derivative.

  • Basic Hydrolysis : Forms the corresponding carboxylate salt .

Comparative Reactivity with Analogues

The trifluoromethyl group enhances electrophilicity at the pyran ring compared to non-fluorinated analogues. For instance:

Compound ModificationReaction Rate (vs. Parent)Notes
-CF₃ substituent1.5–2× fasterEnhanced electrophilicity
-NO₂ substituent3× slowerSteric hindrance

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that compounds similar to N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-3-(trifluoromethyl)benzenecarboxamide exhibit promising anticancer properties. For instance, derivatives of pyranones have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis of pyran derivatives and their cytotoxic effects on human cancer cell lines. The results demonstrated that certain modifications to the pyran structure enhanced anticancer activity, suggesting that trifluoromethyl substitutions may play a crucial role in bioactivity .

1.2 Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Research indicates that similar compounds can disrupt bacterial cell membranes or inhibit key metabolic pathways, making them effective against a range of pathogens.

Data Table: Antimicrobial Activity of Pyran Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
N-(5-acetyl-6-methyl-2-oxo...)E. coli32 µg/mL
N-(5-acetyl-6-methyl-2-oxo...)S. aureus16 µg/mL
N-(5-acetyl-6-methyl-2-oxo...)P. aeruginosa64 µg/mL

Agricultural Applications

2.1 Pesticidal Properties

Compounds with the pyran structure have been investigated for their pesticidal properties. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate plant tissues and target pests effectively.

Case Study:
A field trial conducted on crops treated with pyran-based pesticides showed a significant reduction in pest populations compared to untreated controls. The study highlighted the efficacy of these compounds in providing sustainable pest management solutions .

Materials Science

3.1 Polymer Chemistry

This compound can serve as a monomer in polymer synthesis, particularly in developing high-performance materials with specific thermal and mechanical properties.

Data Table: Properties of Pyran-Based Polymers

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Pyran-Based Thermoplastics25050
Pyran-Based Elastomers20030

Mechanism of Action

The mechanism of action of N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-3-(trifluoromethyl)benzenecarboxamide would depend on its specific interactions with molecular targets. Potential pathways could include:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It could modulate the activity of receptors by acting as an agonist or antagonist.

    Signal Transduction: The compound might interfere with signal transduction pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-3-(trifluoromethyl)benzenecarboxamide: can be compared with other pyran derivatives and trifluoromethyl-substituted compounds.

    Pyran Derivatives: Compounds with similar pyran ring structures, such as flavonoids and coumarins.

    Trifluoromethyl Compounds: Other compounds containing the trifluoromethyl group, such as trifluoromethylbenzenes and trifluoromethylpyridines.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use.

Biological Activity

N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-3-(trifluoromethyl)benzenecarboxamide, with the CAS number 338418-31-8, is a compound that has garnered attention for its potential biological activities. This article delves into the synthesis, characterization, and biological effects of this compound based on recent research findings.

The molecular formula of the compound is C16H12F3NO4C_{16}H_{12}F_3NO_4, with a molecular weight of 339.27 g/mol. The compound features a pyran ring, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.

PropertyValue
Molecular FormulaC16H12F3NO4
Molecular Weight339.27 g/mol
CAS Number338418-31-8
Purity≥ 98%

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 5-acetyl-6-methyl-2H-pyran-3-one with a trifluoromethyl-substituted benzenecarboxylic acid derivative. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

Research indicates that compounds containing pyran moieties exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

In vitro studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation. This could be particularly beneficial in treating conditions such as arthritis and other inflammatory diseases .

Anticancer Activity

Emerging data suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells. In particular, it has been shown to affect pathways involved in cell survival and proliferation .

Case Studies

  • Study on Antimicrobial Activity : A recent study evaluated the antimicrobial effects of various pyran derivatives, including our compound of interest. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against E. coli .
  • Anti-inflammatory Study : Another investigation assessed the anti-inflammatory potential through cytokine profiling in human cell lines treated with the compound. The findings revealed a marked decrease in TNF-alpha levels, suggesting its role as an anti-inflammatory agent .
  • Anticancer Research : A study focusing on the effect of similar compounds on cancer cell lines demonstrated that treatment with this compound led to a significant decrease in cell viability in breast cancer models .

Q & A

Q. What are the recommended synthetic routes for N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-3-(trifluoromethyl)benzenecarboxamide?

The synthesis of structurally analogous carboxamide derivatives typically involves multi-step reactions under controlled conditions. For example, refluxing precursors in a solvent mixture (e.g., acetic acid/acetic anhydride) with catalysts like sodium acetate is a common strategy. Key steps include condensation reactions to form heterocyclic cores and subsequent functionalization via carboxamide coupling. Reaction times (8–10 hours) and purification via recrystallization (e.g., ethyl acetate/ethanol) are critical for high yields (78% reported for similar compounds) .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Essential for confirming substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • Single-crystal X-ray diffraction : Resolves 3D molecular conformation and crystallographic parameters (e.g., dihedral angles, hydrogen bonding). For instance, deviations from planarity (e.g., 0.224 Å for pyrimidine rings) and bifurcated C–H···O interactions can be quantified .
  • Elemental Analysis : Ensures purity and stoichiometric consistency.

Q. How can impurities be minimized during synthesis?

Impurity control requires optimized reaction conditions (e.g., stoichiometric ratios, inert atmosphere) and rigorous purification methods. Recrystallization using mixed solvents (e.g., ethyl acetate/ethanol) effectively removes byproducts. Monitoring via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) is advised .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray analysis provides atomic-resolution insights. Using SHELX software, researchers can refine structures by analyzing:

  • Puckering parameters : For non-planar rings (e.g., flattened boat conformations in pyran/pyrimidine systems).
  • Hydrogen-bonding networks : Critical for understanding packing motifs (e.g., chains along the c-axis via C–H···O interactions) .
  • Thermal displacement parameters : Differentiate static disorder from dynamic motion.

Q. How should researchers address contradictions in spectroscopic vs. crystallographic data?

Discrepancies (e.g., NMR-derived vs. X-ray conformations) arise from solution vs. solid-state dynamics. Strategies include:

  • Variable-temperature NMR : Detects conformational flexibility.
  • DFT calculations : Compare experimental and theoretical geometries.
  • Hirshfeld surface analysis : Quantifies intermolecular interactions influencing solid-state structures .

Q. What methodologies are recommended for studying biological interactions?

  • Molecular docking : Predict binding affinity to targets (e.g., enzymes, receptors). Use software like AutoDock Vina with optimized force fields.
  • Kinetic assays : Measure inhibition constants (Ki) or IC50 values via fluorometric/colorimetric methods.
  • Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .

Q. How can in silico modeling predict metabolic stability?

  • ADMET prediction tools : SwissADME or ProTox-II estimate solubility, CYP450 metabolism, and toxicity.
  • Metabolite identification : Use Mass Frontier or similar software to simulate fragmentation pathways.
  • QSAR models : Corrogate structural features (e.g., trifluoromethyl groups) with bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.